(2-Methyl-3-oxoisoindolin-5-yl)boronicacid
CAS No.:
Cat. No.: VC13781460
Molecular Formula: C9H10BNO3
Molecular Weight: 190.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BNO3 |
|---|---|
| Molecular Weight | 190.99 g/mol |
| IUPAC Name | (2-methyl-3-oxo-1H-isoindol-5-yl)boronic acid |
| Standard InChI | InChI=1S/C9H10BNO3/c1-11-5-6-2-3-7(10(13)14)4-8(6)9(11)12/h2-4,13-14H,5H2,1H3 |
| Standard InChI Key | JCIJKYTUSUMBFF-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(CN(C2=O)C)C=C1)(O)O |
| Canonical SMILES | B(C1=CC2=C(CN(C2=O)C)C=C1)(O)O |
Introduction
Synthesis Methods
Palladium-Catalyzed Cross-Coupling Reactions
The most widely reported synthesis involves palladium-catalyzed cross-coupling between 5-bromo-2-methyl-3-oxoisoindoline and bis(pinacolato)diboron (B₂pin₂) (Equation 1):
This method achieves yields of 65–80% under optimized conditions (80°C, 12 h, dioxane solvent) . Alternative approaches include:
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Miyaura Borylation: Using Pd(OAc)₂ and XPhos ligands to enhance regioselectivity .
-
Direct Boronation: Treatment of lithiated isoindolinone derivatives with trimethyl borate.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic acid group facilitates carbon-carbon bond formation with aryl halides, exemplified by its use in synthesizing biaryl motifs (Table 1) :
Table 1: Representative Suzuki Reactions of (2-Methyl-3-oxoisoindolin-5-yl)boronic Acid
| Aryl Halide | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Bromo-5-nitrothiophene | 3,3-Dimethyl-5-(5-nitro-thiophene-2-yl)-1,3-dihydro-indol-2-one | 65 | |
| 4-Iodobenzonitrile | 5-(4-Cyanophenyl)-2-methyl-3-oxoisoindoline | 78 |
Synthesis of Heterocyclic Scaffolds
The isoindolinone core serves as a precursor for indole-fused systems, which are prevalent in natural products and pharmaceuticals. For example, coupling with indole boronic acids yields bis-indolyl derivatives with potential anticancer activity .
Comparative Analysis with Related Boronic Acids
Table 2: Structural and Functional Comparison of Isoindolinyl Boronic Acids
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| (2-Methyl-3-oxoisoindolin-5-yl)boronic acid | C₉H₁₀BNO₃ | 190.99 | Suzuki coupling, PROTACs |
| (3-Oxoisoindolin-4-yl)boronic acid | C₈H₈BNO₃ | 176.96 | Fluorescent probes |
| 5-Bromo-2-methyl-3-oxoisoindoline | C₉H₈BrNO | 238.07 | Intermediate in synthesis |
Research Frontiers and Challenges
Enhancing Synthetic Efficiency
Current limitations include moderate yields in cross-coupling reactions (65–80%) and sensitivity to moisture. Advances in catalyst design (e.g., Pd-NHC complexes) may address these issues .
Expanding Therapeutic Applications
Ongoing studies explore the compound’s utility in neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier .
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